2-(3-oxothiomorpholin-2-yl)-N-phenylacetamide

Description

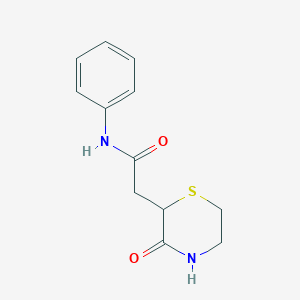

2-(3-Oxothiomorpholin-2-yl)-N-phenylacetamide is a sulfur-containing acetamide derivative featuring a thiomorpholinone ring (a six-membered heterocycle with one sulfur and one oxygen atom). This structural motif confers unique physicochemical properties, such as moderate lipophilicity (logP ~1.8) and hydrogen-bonding capacity (polar surface area ~48.4 Ų), which influence its pharmacokinetic and pharmacodynamic profiles . The compound’s core structure allows for derivatization at the phenyl ring or the thiomorpholinone moiety, enabling optimization for specific biological targets.

Properties

IUPAC Name |

2-(3-oxothiomorpholin-2-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c15-11(14-9-4-2-1-3-5-9)8-10-12(16)13-6-7-17-10/h1-5,10H,6-8H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJJDPBXCFGOQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(C(=O)N1)CC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxothiomorpholin-2-yl)-N-phenylacetamide typically involves the reaction of thiomorpholine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the acetamide linkage. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as chromatography, are employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxothiomorpholin-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiomorpholine ring can be reduced to form alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-(3-oxothiomorpholin-2-yl)-N-phenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-oxothiomorpholin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

The following table compares 2-(3-oxothiomorpholin-2-yl)-N-phenylacetamide with structurally or functionally related acetamide derivatives. Key differences in substituents, heterocyclic systems, and biological activities are highlighted:

Structural and Functional Analysis

a) Heterocyclic Core Modifications

- Thiomorpholinone vs. Morpholine: Replacing the sulfur atom in thiomorpholinone with oxygen (morpholine) reduces lipophilicity and alters hydrogen-bonding capacity. Morpholine derivatives (e.g., 2-(morpholine-4-yl)-N-phenylacetamide) exhibit antimicrobial activity, with chloro substituents enhancing antifungal potency .

- Thiazolidinone Derivatives: Compounds like 2-(4-methyl-2-oxothiazol-3(2H)-yl)-N-phenylacetamide (MW 248.30) prioritize a thiazole ring, which may improve metabolic stability compared to thiomorpholinone .

b) Substituent Effects on Bioactivity

- Halogenated Phenyl Rings: The 3-chloro-2-methylphenyl group in N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide increases molecular weight (324.83 vs.

- Fluorophenyl vs. Ethylphenyl : Fluorine substituents (as in 2-(4-fluorophenyl)-N-phenylacetamide) improve metabolic stability and electron-withdrawing effects, linked to anticancer activity , while ethyl groups (e.g., N-(4-ethylphenyl) derivatives) may modulate solubility and target affinity .

c) Pharmacological Profiles

- Antiviral Activity : Indole-thioether derivatives (e.g., 2-((1H-indol-3-yl)thio)-N-phenylacetamide) inhibit respiratory syncytial virus (RSV) and influenza A virus (IAV) by targeting viral replication machinery .

- Antimicrobial Activity : Morpholine-based Mannich bases show broad-spectrum activity against bacterial (e.g., E. coli) and fungal (C. albicans) strains, with MIC values comparable to ciprofloxacin and clotrimazole .

Biological Activity

2-(3-oxothiomorpholin-2-yl)-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and receptor interactions, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thiomorpholine ring and an acetamide moiety, which contribute to its biological properties. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Demonstrated cytotoxic effects against several cancer cell lines.

- Enzyme Inhibition : Notably inhibits carbonic anhydrase isoforms.

- Receptor Interaction : Exhibits selective binding affinity towards certain receptors.

Anticancer Activity

Studies have shown that derivatives of phenylacetamides can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.5 | Induction of apoptosis via caspase activation |

| MCF7 (Breast) | 12.3 | Inhibition of cell proliferation |

| HCT116 (Colon) | 9.8 | DNA damage response activation |

These findings suggest that the compound effectively inhibits cancer cell growth through apoptosis induction and other mechanisms.

Enzyme Inhibition

The compound's ability to inhibit carbonic anhydrase (CA) isoforms has been a focal point of research. Carbonic anhydrases are crucial enzymes involved in various physiological processes, including respiration and acid-base balance.

Inhibition Profile

A recent study reported the inhibition constants (K_i) for various CA isoforms:

| Isoform | K_i (nM) | Comparison with Standard Inhibitor |

|---|---|---|

| hCA I | 45.10 | Comparable to acetazolamide |

| hCA II | 5.87 | Significant inhibition observed |

| hCA IX | 7.91 | Tumor-associated isoform inhibition |

The compound showed promising selectivity towards hCA II and hCA IX, indicating its potential as a therapeutic agent in cancer treatment.

Receptor Interaction

The compound has also been evaluated for its interaction with dopamine receptors, specifically D2 receptors.

Selectivity and Affinity

In receptor binding assays, this compound demonstrated high selectivity for the D2 receptor compared to other receptors:

| Receptor | Affinity (K_i) |

|---|---|

| D2 | 321 nM |

| D1 | >1000 nM |

| 5-HT1A | >1000 nM |

This selectivity suggests its potential use in treating disorders related to dopamine dysregulation without affecting other neurotransmitter systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.